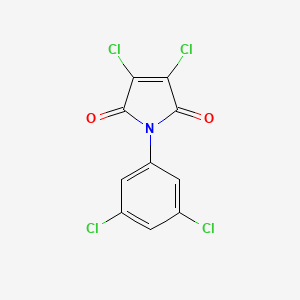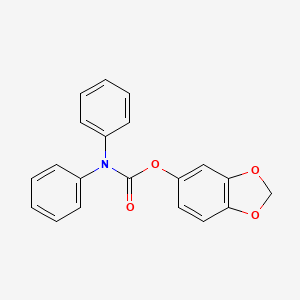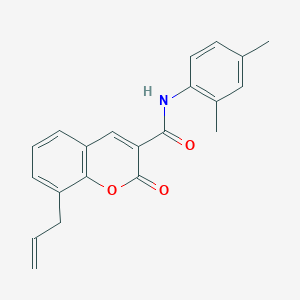
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide is a synthetic organic compound It is characterized by the presence of a naphthyloxy group substituted with chlorine atoms at the 2 and 4 positions, an N-methyl group, and an N-(4-methylphenyl)carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide typically involves the following steps:
Formation of the naphthyloxy intermediate: The starting material, 2,4-dichloronaphthol, is reacted with an appropriate alkylating agent to form the naphthyloxy intermediate.
Amidation reaction: The naphthyloxy intermediate is then reacted with N-methyl-N-(4-methylphenyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the naphthyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a component in industrial processes.
Wirkmechanismus
The mechanism of action of (2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-chlorophenyl)carboxamide: Similar structure with a chlorine atom on the phenyl ring.
(2,4-dichloronaphthyloxy)-N-ethyl-N-(4-methylphenyl)carboxamide: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methoxyphenyl)carboxamide: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide is unique due to its specific combination of functional groups and substitution pattern. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C19H15Cl2NO2 |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
(2,4-dichloronaphthalen-1-yl) N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C19H15Cl2NO2/c1-12-7-9-13(10-8-12)22(2)19(23)24-18-15-6-4-3-5-14(15)16(20)11-17(18)21/h3-11H,1-2H3 |
InChI-Schlüssel |
RCHWLZHLFATDNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B12127864.png)



![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12127889.png)

![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12127900.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone](/img/structure/B12127903.png)
![[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B12127917.png)
![Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12127920.png)
![N-(4-fluorophenyl)-15-methyl-13,17-diphenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B12127927.png)

![1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127938.png)

